molecular formula C17H18N4O4S2 B2751825 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851979-76-5

4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2751825
CAS No.: 851979-76-5
M. Wt: 406.48
InChI Key: WQUHXTZWHNJAHZ-UHFFFAOYSA-N
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Description

4-(2-(6-Methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a sophisticated synthetic compound designed for research applications, integrating multiple pharmacologically relevant moieties into a single molecule. Its structure features a benzenesulfonamide group linked via a hydrazone-carbonyl bridge to a 6-methoxybenzothiazole unit. The sulfonamide functional group is a well-established "warhead" in medicinal chemistry, known for its strong affinity for metalloenzymes like carbonic anhydrases , and is found in several FDA-approved drugs . The benzothiazole scaffold is frequently associated with a diverse range of biological activities, making it a valuable template in drug discovery. The primary research value of this compound lies in its potential as a carbonic anhydrase inhibitor (CAI) . Sulfonamides are potent inhibitors of CAs, a family of enzymes fundamental to physiological processes such as pH regulation, fluid secretion, and biosynthetic reactions . Researchers can utilize this compound to probe the activity and function of various human carbonic anhydrase isoforms (e.g., hCA I, II, VII) or bacterial CAs, which are emerging targets for anti-infective agents . The "tail approach" used in inhibitor design is exemplified in this molecule's structure, where the hydrazone-linked methoxybenzothiazole group may confer selectivity towards specific CA isoforms by interacting with unique residues in the enzyme's active site cavity . Beyond carbonic anhydrase research, this hybrid molecule may also be of interest in broader oncological and antimicrobial investigations . Compounds bearing similar thiazolone and sulfonamide structures have been evaluated for their cytotoxic effects against cancer cell lines and for their antimicrobial properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c1-21(2)27(23,24)13-7-4-11(5-8-13)16(22)19-20-17-18-14-9-6-12(25-3)10-15(14)26-17/h4-10H,1-3H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUHXTZWHNJAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety, known for various biological activities.
  • A hydrazinecarbonyl group, which can enhance biological interactions.
  • A sulfonamide group that may contribute to its pharmacological properties.

Anticancer Properties

Benzothiazole derivatives are widely studied for their anticancer properties. The specific compound has demonstrated significant activity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast cancer)0.24
HT-29 (Colorectal cancer)0.28
NCI-H226 (Lung cancer)1.53
HeLa (Cervical cancer)2.41
COS-7 (Kidney fibroblast)4.31

The compound exhibited potent inhibitory effects on cell proliferation across multiple cancer types, with IC50 values ranging from 0.24 µM to 4.31 µM, indicating strong potential as an anticancer agent.

The mechanisms through which this compound exerts its anticancer effects involve:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It disrupts the cell cycle, particularly at the G1/S phase transition, thereby inhibiting tumor growth.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole and hydrazinecarbonyl groups significantly impact the biological activity of the compound. For instance:

  • Substituents on the benzothiazole ring can enhance or diminish potency against specific cancer types.
  • The presence of electron-withdrawing groups in certain positions has been shown to increase anticancer activity.

Case Studies

Several studies have reported on derivatives of benzothiazole compounds similar to the one in focus:

  • Study on Hydrazine Derivatives : Research involving hydrazine derivatives indicated that substituents on the benzothiazole scaffold significantly affected their anticancer activity, with some derivatives showing IC50 values as low as 0.015 µM against colon cancer cells (HT29) .
  • Evaluation Against Multiple Cell Lines : A comprehensive evaluation of various benzothiazole derivatives highlighted that modifications led to varying degrees of cytotoxicity across different cancer cell lines, emphasizing the importance of structural variations in enhancing therapeutic efficacy .

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Research has indicated that derivatives of sulfonamides, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
    • A study demonstrated that novel derivatives with similar structures displayed selective cytotoxicity against tumor cells while sparing normal cells, suggesting a potential for targeted cancer therapy .
  • Anti-inflammatory Properties
    • The compound has been investigated for its anti-inflammatory effects. In several studies, it has been shown to reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
    • The ability to modulate inflammatory pathways makes it a candidate for further development as an anti-inflammatory drug.
  • Enzyme Inhibition
    • Sulfonamides are known for their ability to inhibit various enzymes. This compound has been tested against key enzymes involved in metabolic pathways, such as acetylcholinesterase and α-glucosidase. Results indicate it may have therapeutic implications for conditions like diabetes and Alzheimer's disease .
    • The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole ring can enhance inhibitory potency against these enzymes.

Case Studies

  • Case Study on Anticancer Activity
    • A recent study synthesized several new sulfonamide derivatives and evaluated their anticancer activity against breast cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating strong anticancer potential .
    • These findings highlight the importance of structural modifications in enhancing biological activity.
  • Case Study on Anti-inflammatory Effects
    • Another study focused on the anti-inflammatory effects of similar benzothiazole derivatives. The results showed a significant reduction in paw edema in treated rats compared to controls, supporting the compound's potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 Values (µM)Remarks
Anticancer4-(2-(6-methoxybenzo[d]thiazol-2-yl)...5-10Selective against tumor cells
Anti-inflammatoryVarious benzothiazole derivatives20-50Effective in reducing edema
Enzyme Inhibition4-(2-(6-methoxybenzo[d]thiazol-2-yl)...10-30Inhibits acetylcholinesterase

Chemical Reactions Analysis

Oxidation Reactions

The hydrazinecarbonyl group (-NH-NH-C=O) and methoxybenzothiazole moiety are susceptible to oxidation under controlled conditions:

Reagent/ConditionsTarget SiteProduct FormedYield Optimization Factors
Hydrogen peroxide (H₂O₂)Hydrazinecarbonyl groupDiazene derivativespH 3–5, room temperature
Potassium permanganate (KMnO₄)Benzothiazole ringSulfoxide/sulfone derivativesAcidic medium, 60–80°C
  • Mechanistic Insights :

    • Oxidation of the hydrazinecarbonyl group generates intermediates with potential applications in coordination chemistry.

    • The methoxy group on the benzothiazole ring stabilizes the oxidized products by resonance.

Nucleophilic Substitution

The sulfonamide (-SO₂N(CH₃)₂) and carbonyl groups participate in substitution reactions:

Reagent/ConditionsTarget SiteProduct FormedNotes
Thionyl chloride (SOCl₂)Carbonyl groupAcid chloride intermediateRequires anhydrous DCM
Primary amines (R-NH₂)Sulfonamide groupN-alkylated sulfonamide derivativesCatalyzed by triethylamine
  • Key Observations :

    • Substitution at the sulfonamide nitrogen is sterically hindered by the dimethyl groups, favoring reactions at the carbonyl or benzothiazole sites.

Hydrolysis Reactions

Controlled hydrolysis cleaves specific bonds:

Reagent/ConditionsTarget SiteProduct FormedReaction Pathway
Hydrochloric acid (HCl, 6M)Hydrazinecarbonyl groupBenzoic acid + hydrazine derivativeAcid-catalyzed cleavage
Sodium hydroxide (NaOH, 10%)Sulfonamide groupSulfonic acid + dimethylamineRequires reflux conditions
  • Stability Notes :

    • The compound is stable in neutral aqueous solutions but undergoes rapid hydrolysis in strongly acidic/basic media .

Cyclization and Condensation

The hydrazinecarbonyl group facilitates heterocycle formation:

Reagent/ConditionsProduct FormedApplication Relevance
Phosphorus oxychloride (POCl₃)Thiadiazole derivativesAntimicrobial agent precursors
Aromatic aldehydes (e.g., benzaldehyde)Schiff base complexesCatalytic or sensor applications

Reduction Reactions

Selective reduction of functional groups:

Reagent/ConditionsTarget SiteProduct Formed
Sodium borohydride (NaBH₄)Carbonyl groupAlcohol derivative
Lithium aluminium hydride (LiAlH₄)Sulfonamide groupThiol intermediate (rare)

Sulfonamide-Specific Reactivity

The dimethylbenzenesulfonamide group exhibits limited reactivity due to steric hindrance but can engage in:

  • Salt Formation : Reacts with strong bases (e.g., NaOH) to form water-soluble sulfonate salts .

  • Complexation : Binds to metal ions (e.g., Zn²⁺, Cu²⁺) via the sulfonyl oxygen, relevant in coordination chemistry.

Reaction Optimization Considerations

  • Solvent Systems : Dimethylformamide (DMF) and dichloromethane (DCM) are preferred for solubility and inertness .

  • Temperature : Most reactions proceed optimally between 25°C and 80°C.

  • Catalysts : Triethylamine or pyridine enhances nucleophilic substitution efficiency.

Comparison with Similar Compounds

Substituent Effects on Activity

  • 6-Methoxy vs. 6-Chloro Substitution : Compounds with 6-methoxybenzo[d]thiazole groups (e.g., 5ic and 5jc in ) demonstrate distinct biological profiles compared to chloro-substituted analogs. For example, 6-methoxy derivatives often exhibit enhanced solubility due to the electron-donating methoxy group, whereas chloro substituents may increase lipophilicity and binding affinity to hydrophobic targets .
  • Hydrazinecarbonyl Linkers : The hydrazinecarbonyl group in the target compound contrasts with thiosemicarbazone linkers in . Thiosemicarbazones (e.g., 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide) are associated with metal chelation and anticancer activity, whereas hydrazinecarbonyl groups may favor hydrogen bonding interactions .

Triazole and Thiadiazole Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9 in ) lack the hydrazinecarbonyl linker but share sulfonamide and heterocyclic motifs. These triazole-thiones show tautomerism and distinct IR absorption bands (e.g., νC=S at 1247–1255 cm⁻¹), differing from the target compound’s carbonyl stretching (1663–1682 cm⁻¹ in ) .

Anticancer Activity

  • Thiazole-Hydrazinecarbothioamide Derivatives : Compounds 7b and 11 in , featuring thiazole and hydrazinecarbothioamide groups, show potent activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL). The target compound’s hydrazinecarbonyl group may offer similar cytotoxicity but with altered pharmacokinetics due to sulfonamide inclusion .
  • Benzothiazole Conjugates: highlights 4-thiazolidinones with benzothiazole moieties (e.g., 3-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one) exhibiting MIC values of 15.6–125 µg/mL against E. coli and C. albicans.

Physicochemical Properties

Compound Substituents Melting Point (°C) Key Functional Groups Biological Activity (IC₅₀/MIC) Reference
Target Compound (Inferred) 6-OCH₃, hydrazinecarbonyl N/A Sulfonamide, benzo[d]thiazole N/A
N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide (19 ) 6-OCH₃, nitro 154–155 Sulfonamide, nitro Not reported
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one 4-OCH₃, thiazolidinone Not reported Thiazolidinone MIC = 15.6 µg/mL (E. coli)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-F₂-phenyl)-triazole-3-thione (7 ) Cl, triazole-thione Not reported Triazole-thione Not reported

Preparation Methods

Sulfonylation of 4-Carboxybenzenesulfonyl Chloride

The synthesis begins with the preparation of the sulfonamide core. 4-Carboxybenzenesulfonyl chloride (1.0 equiv.) is reacted with dimethylamine (2.0 equiv.) in anhydrous dichloromethane at 0–5°C. The reaction is stirred for 6 hours, after which the mixture is washed with dilute HCl (5%) to remove excess amine. The product, N,N-dimethyl-4-carboxybenzenesulfonamide , precipitates as a white solid upon neutralization with sodium bicarbonate.

Key Data:

  • Yield: 85–90%
  • Melting Point: 178–180°C
  • FTIR (cm⁻¹): 1695 (C=O str.), 1320, 1150 (S=O str.), 2950 (C-H str., CH₃).

Formation of 4-Hydrazinecarbonyl-N,N-dimethylbenzenesulfonamide

Acyl Chloride Intermediate

The carboxylic acid is activated by treatment with thionyl chloride (SOCl₂, 3.0 equiv.) under reflux in dry toluene for 3 hours. The resultant 4-(chlorocarbonyl)-N,N-dimethylbenzenesulfonamide is isolated via solvent evaporation under reduced pressure.

Hydrazide Synthesis

The acyl chloride is reacted with hydrazine hydrate (2.5 equiv.) in ethanol at room temperature for 12 hours. The precipitated 4-hydrazinecarbonyl-N,N-dimethylbenzenesulfonamide is filtered and recrystallized from ethanol.

Key Data:

  • Yield: 75–80%
  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, NH), 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.20 (s, 2H, NH₂), 2.65 (s, 6H, N(CH₃)₂).

Synthesis of 2-Amino-6-methoxybenzo[d]thiazole

Cyclization of 2-Amino-4-methoxythiophenol with Cyanogen Bromide

A solution of 2-amino-4-methoxythiophenol (1.0 equiv.) and cyanogen bromide (1.2 equiv.) in acetic acid is heated at 80°C for 4 hours. The reaction mixture is poured into ice-water, and the precipitated 2-amino-6-methoxybenzo[d]thiazole is collected via filtration.

Key Data:

  • Yield: 70–75%
  • Melting Point: 165–167°C (lit.)
  • LC-MS (m/z): [M+H]⁺ 181.1 (calc. 180.2).

Condensation to Form the Target Compound

Coupling Reaction

4-Hydrazinecarbonyl-N,N-dimethylbenzenesulfonamide (1.0 equiv.) and 2-amino-6-methoxybenzo[d]thiazole (1.1 equiv.) are refluxed in ethanol containing catalytic acetic acid (0.5 mL) for 8 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:1). The product crystallizes upon cooling and is purified via recrystallization from ethanol.

Key Data:

  • Yield: 65–70%
  • Melting Point: 192–194°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 7.60 (d, J = 2.4 Hz, 1H, Thiazole-H), 7.25 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.90 (d, J = 8.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.70 (s, 6H, N(CH₃)₂).
  • FTIR (cm⁻¹): 1670 (C=O str.), 1595 (C=N str.), 1325, 1145 (S=O str.), 1250 (C-O str., OCH₃).

Optimization and Mechanistic Insights

Role of Acid Catalysis

The condensation step benefits from acidic conditions, which protonate the hydrazide’s terminal amine, enhancing its electrophilicity for nucleophilic attack by the benzothiazole’s primary amine. This aligns with mechanisms observed in hydrazone formations.

Solvent and Temperature Effects

Ethanol, a polar protic solvent, facilitates both solubility and proton transfer. Elevated temperatures (reflux) accelerate the dehydration process, critical for imine bond formation.

Comparative Analysis of Synthetic Routes

Parameter Route A (Direct Coupling) Route B (Stepwise)
Overall Yield 60% 70%
Purity (HPLC) 95% 98%
Reaction Time 12 hours 8 hours
Key Advantage Fewer steps Higher yield

Route B’s stepwise approach, despite requiring additional intermediates, offers superior control over stoichiometry and side reactions.

Q & A

Basic: What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling a 6-methoxybenzo[d]thiazol-2-yl hydrazine derivative with a substituted benzenesulfonamide carbonyl precursor. Key steps include:

  • Hydrazine Formation: Reacting 6-methoxybenzothiazole-2-amine with carbonylating agents (e.g., phosgene derivatives) to form the hydrazinecarboxylate intermediate .
  • Sulfonamide Coupling: Using carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous solvents (e.g., DMF or THF) to link the hydrazine moiety to the N,N-dimethylbenzenesulfonamide group .

Critical Reaction Parameters:

ParameterOptimal ConditionsYield ImpactSource
Solvent PolarityDMF (polar aprotic)Higher yield (~85%)
Temperature0–5°C (coupling step)Minimizes side reactions
CatalystDMAP (4-dimethylaminopyridine)Accelerates acylation

Side products (e.g., unreacted hydrazine or over-acylated derivatives) are common; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Basic: How is the compound characterized using spectroscopic techniques?

Answer:
Standard characterization includes:

  • IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1270–1350 cm⁻¹) groups. N-H stretches (~3200–3300 cm⁻¹) validate hydrazine linkage .
  • NMR Analysis:
    • ¹H NMR: Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons of benzothiazole (δ 6.8–7.5 ppm), and dimethyl sulfonamide (δ 2.8–3.1 ppm) .
    • ¹³C NMR: Carbonyl carbons (~δ 165–170 ppm) and sulfonamide sulfur-bound carbons (~δ 44–46 ppm) .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.

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